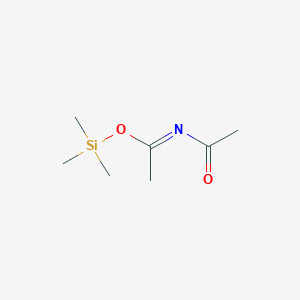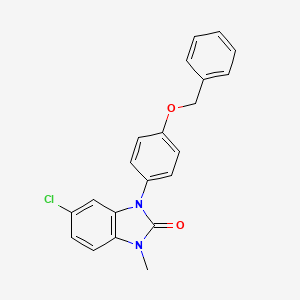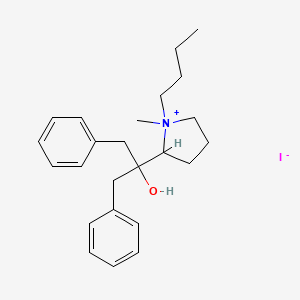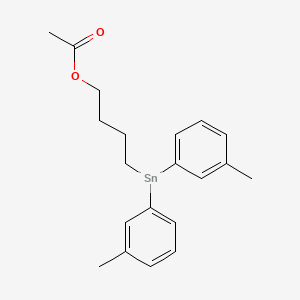
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a tertiary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine typically involves a multi-step process. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the dimethylamine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylethanol: An aromatic alcohol with similar structural features.
p-hydroxyphenylethanol: A hydroxylated derivative with additional functional groups.
4-hydroxybenzaldehyde: An aromatic aldehyde with similar electronic properties.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
81402-46-2 |
|---|---|
Formule moléculaire |
C24H34N2O8 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H26N2.2C4H4O4/c1-17(2)14-11-16(15-9-5-3-6-10-15)18-12-7-4-8-13-18;2*5-3(6)1-2-4(7)8/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
KMKJJUADNUKWBN-LVEZLNDCSA-N |
SMILES isomérique |
CN(CCC(N1CCCCC1)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)N2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14428152.png)



![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)


![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)


![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

